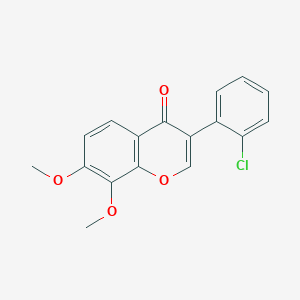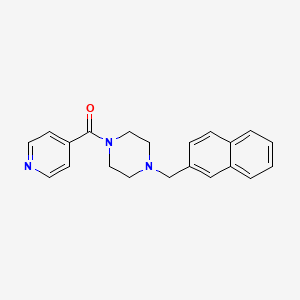
N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide, commonly known as HDCF-DA, is a fluorescent probe used in scientific research. It is a non-toxic, cell-permeable compound that can be used to detect and measure reactive oxygen species (ROS) in living cells. HDCF-DA is synthesized using a simple and efficient method and has several advantages and limitations for lab experiments.
Wirkmechanismus
HDCF-DA is a non-fluorescent compound that is converted to the fluorescent compound HDCF by the action of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide. When HDCF-DA enters a cell, it is rapidly hydrolyzed by intracellular esterases to form HDCF. HDCF is then oxidized by this compound to form a highly fluorescent compound that emits green fluorescence when excited by blue light. The fluorescence intensity of HDCF is proportional to the amount of this compound present in the cell.
Biochemical and Physiological Effects:
HDCF-DA has no known biochemical or physiological effects on cells. It is a non-toxic compound that is rapidly hydrolyzed by intracellular esterases to form HDCF. HDCF is then oxidized by this compound to form a highly fluorescent compound that emits green fluorescence when excited by blue light.
Vorteile Und Einschränkungen Für Laborexperimente
HDCF-DA has several advantages for lab experiments. It is a non-toxic, cell-permeable compound that can be used to detect and measure N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in living cells. It is also relatively easy to synthesize and has a long shelf life. However, HDCF-DA has some limitations. It is not specific for any particular this compound species and can be oxidized by a variety of this compound, including hydrogen peroxide, superoxide, and peroxynitrite. It also has a relatively low quantum yield, which can make it difficult to detect low levels of this compound.
Zukünftige Richtungen
There are several future directions for the use of HDCF-DA in scientific research. One direction is the development of more specific fluorescent probes for individual N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide species. This would allow researchers to study the role of specific this compound species in biological processes. Another direction is the development of HDCF-DA derivatives that have improved quantum yields and can detect lower levels of this compound. Finally, HDCF-DA could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously.
Synthesemethoden
HDCF-DA is synthesized by reacting 3-hydroxy-5,5-dimethylcyclohex-2-enone with furoyl hydrazine in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The final product is a yellow powder that is soluble in organic solvents such as DMSO and ethanol.
Wissenschaftliche Forschungsanwendungen
HDCF-DA is widely used in scientific research to detect and measure N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in living cells. This compound are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. HDCF-DA is used to study the role of this compound in various biological processes, including aging, cancer, and neurodegenerative diseases. It can also be used to evaluate the effectiveness of antioxidant compounds in reducing oxidative stress.
Eigenschaften
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)7-9(6-10(16)8-13)14-15-12(17)11-4-3-5-18-11/h3-6,14H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOZBSBKKNGWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)


![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)


![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)